1,2-Bis(methyldiethoxysilyl)ethane
Overview
Description
1,2-Bis(methyldiethoxysilyl)ethane is an organosilicon compound with the molecular formula C12H30O4Si2 and a molecular weight of 294.54 g/mol . It is a colorless to pale yellow liquid with a low viscosity and low surface tension . This compound is used in various applications due to its unique chemical properties, particularly in the field of materials science and chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(methyldiethoxysilyl)ethane can be synthesized through the reaction of diethoxymethylsilane with acetylene . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{2 (CH}_3\text{Si(OEt)}_2\text{H) + HC≡CH} \rightarrow \text{(EtO)}_2\text{Si(CH}_3\text{)-CH}_2\text{-CH}_2\text{-(CH}_3\text{Si(OEt)}_2\text{)} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving distillation and purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(methyldiethoxysilyl)ethane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization .
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanols and ethanol.
Common Reagents and Conditions
Hydrolysis: Water or moisture is the primary reagent for hydrolysis reactions.
Condensation: Catalysts such as acids or bases can be used to facilitate the condensation reactions.
Major Products Formed
Hydrolysis: Silanols and ethanol are the primary products of hydrolysis.
Condensation: Siloxane polymers or networks are formed during condensation reactions.
Scientific Research Applications
1,2-Bis(methyldiethoxysilyl)ethane has a wide range of applications in scientific research and industry :
Materials Science: It is used as a precursor for the synthesis of siloxane polymers and networks, which have applications in coatings, adhesives, and sealants.
Chemistry: The compound is used in the synthesis of organosilicon compounds and as a reagent in various chemical reactions.
Biology and Medicine: It is used in the development of biocompatible materials and drug delivery systems.
Industry: The compound is used in the production of silicone-based products, including lubricants, surfactants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1,2-Bis(methyldiethoxysilyl)ethane primarily involves its ability to undergo hydrolysis and condensation reactions . The hydrolysis of the ethoxy groups leads to the formation of silanol groups, which can further condense to form siloxane bonds. These reactions are crucial for the formation of siloxane polymers and networks, which are the basis for many of its applications .
Comparison with Similar Compounds
1,2-Bis(methyldiethoxysilyl)ethane can be compared with other similar organosilicon compounds, such as:
1,2-Bis(trimethoxysilyl)ethane: This compound has similar properties but differs in the number of methoxy groups attached to the silicon atoms.
1,2-Bis(triethoxysilyl)ethane: This compound has three ethoxy groups attached to each silicon atom, making it more reactive in hydrolysis and condensation reactions.
The uniqueness of this compound lies in its specific balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-[diethoxy(methyl)silyl]ethyl-diethoxy-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30O4Si2/c1-7-13-17(5,14-8-2)11-12-18(6,15-9-3)16-10-4/h7-12H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HITBDIPWYKTHIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(CC[Si](C)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30O4Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939334 | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18043-74-8, 88736-80-5 | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18043-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018043748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(methyldiethoxysilyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088736805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30939334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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